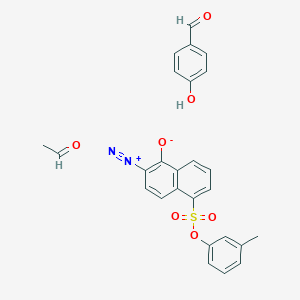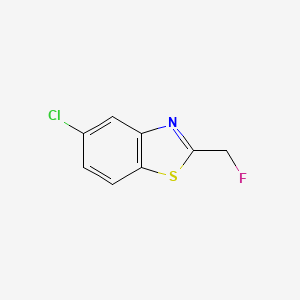
Pyridazine, 4-(trimethylsilyl)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazine, 4-(trimethylsilyl)- (9CI) is an organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms The 4-(trimethylsilyl) derivative is characterized by the presence of a trimethylsilyl group attached to the fourth position of the pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 4-(trimethylsilyl)- (9CI) can be achieved through several methods. One common approach involves the reaction of 4-chloropyridazine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran under reflux conditions. Another method involves the use of silyl enol ethers in a Lewis acid-mediated inverse electron demand Diels-Alder reaction with 3-monosubstituted s-tetrazine .
Industrial Production Methods: Industrial production of Pyridazine, 4-(trimethylsilyl)- (9CI) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Pyridazine, 4-(trimethylsilyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridazines.
Substitution: Nucleophilic aromatic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazines.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyridazine, 4-(trimethylsilyl)- (9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Pyridazine, 4-(trimethylsilyl)- (9CI) involves its interaction with various molecular targets. The compound’s unique physicochemical properties, such as its ability to form hydrogen bonds and π-π stacking interactions, play a crucial role in its biological activity. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can be attributed to the compound’s interaction with specific ion channels or receptors on the cell membrane.
Comparación Con Compuestos Similares
Pyridazine, 4-(trimethylsilyl)- (9CI) can be compared with other similar compounds such as pyrimidine and pyrazine, which are also six-membered heterocycles containing nitrogen atoms. pyridazine is unique due to the adjacent positioning of its nitrogen atoms, which imparts distinct electronic properties and reactivity. Other similar compounds include:
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto functionality at position 3.
Propiedades
Número CAS |
194865-87-7 |
|---|---|
Fórmula molecular |
C7H12N2Si |
Peso molecular |
152.272 |
Nombre IUPAC |
trimethyl(pyridazin-4-yl)silane |
InChI |
InChI=1S/C7H12N2Si/c1-10(2,3)7-4-5-8-9-6-7/h4-6H,1-3H3 |
Clave InChI |
ZNHLQJKOGTWKLE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CN=NC=C1 |
Sinónimos |
Pyridazine, 4-(trimethylsilyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


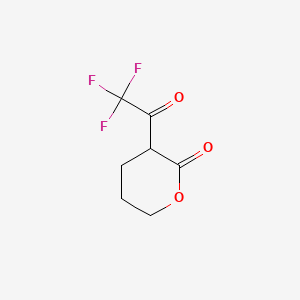
![(7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2-](/img/structure/B575987.png)
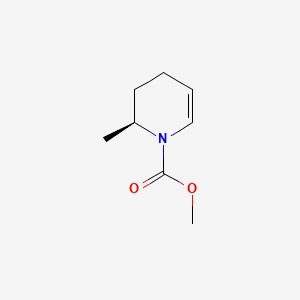
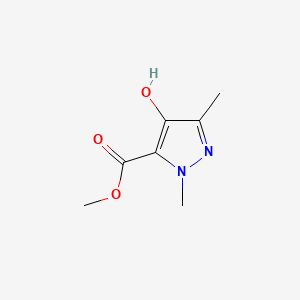
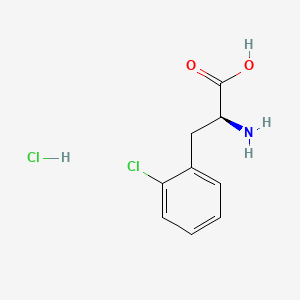
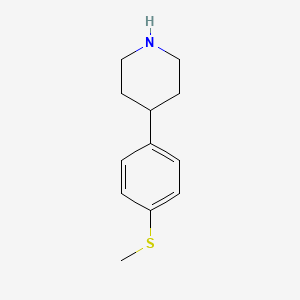
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI)](/img/structure/B576001.png)
![3-(4-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B576002.png)
![(3S,8aS)-3-Methyl-1-thioxohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B576005.png)
